

N-(propanoic acid)-N-bis(m-PEG12) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(propanoic acid)-N-bis(m-PEG12)

Cat. No.:

B8106623

Get Quote

In-Depth Technical Guide: N-(propanoic acid)-N-bis(m-PEG12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(propanoic acid)-N-bis(m-PEG12)**, a branched polyethylene glycol (PEG)-based linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties of **N-(propanoic acid)-N-bis(m-PEG12)**, provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates the underlying scientific principles through logical and mechanistic diagrams.

Physicochemical Properties

N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid group for conjugation and two methoxy-terminated PEG12 chains. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.



| Property | Value | Citation(s) |
|------------------|--|-------------|
| Molecular Weight | 1174.41 g/mol | [1][2] |
| Chemical Formula | C53H107NO26 | [1][3] |
| CAS Number | 2353410-16-7 | [3] |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >95% | _ |
| Solubility | Soluble in DMSO and other organic solvents | |

Role in PROTAC Technology

N-(propanoic acid)-N-bis(m-PEG12) serves as a flexible linker in the modular design of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. The branched nature of this particular linker can influence the spatial orientation of the bound proteins.

Representative Experimental Protocol: PROTAC Synthesis

While a specific protocol detailing the use of **N-(propanoic acid)-N-bis(m-PEG12)** is not publicly available, the following is a representative procedure for the synthesis of a PROTAC via amide bond formation, a common method for conjugating carboxylic acid-containing linkers.

Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand to **N- (propanoic acid)-N-bis(m-PEG12)**, followed by conjugation to a target protein ligand.

Materials:

N-(propanoic acid)-N-bis(m-PEG12)



- Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
- Target protein ligand with a suitable functional group for coupling (e.g., an amine or hydroxyl group)
- Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
- Tertiary base (e.g., DIPEA or triethylamine)
- Anhydrous solvents (e.g., DMF, DCM)
- Analytical and preparative HPLC
- Mass spectrometer (e.g., LC-MS)
- NMR spectrometer

Procedure:

- · Activation of the Carboxylic Acid:
 - Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.
 - Add a coupling agent such as HATU (1.1 eq) and a tertiary base like DIPEA (2.0 eq).
 - Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling to the E3 Ligase Ligand:
 - To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
 - Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Purification of the Linker-Ligand Intermediate:

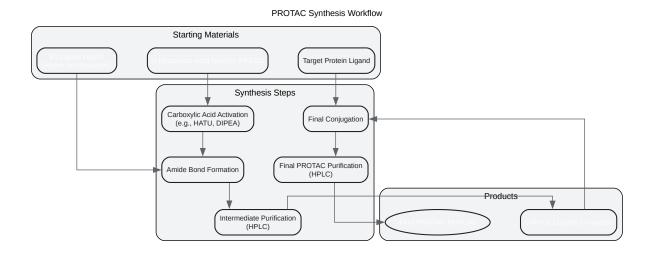


- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified linker-E3 ligase ligand conjugate.
- Deprotection (if necessary):
 - If the target protein ligand or the linker-E3 ligase conjugate contains protecting groups, perform a deprotection step according to the appropriate chemical procedure.
- Final Coupling to the Target Protein Ligand:
 - Repeat the activation and coupling steps (1 and 2) using the purified linker-E3 ligase ligand conjugate and the target protein ligand.
 - The choice of coupling chemistry will depend on the functional groups present on the target protein ligand.
- Final Purification and Characterization:
 - Purify the final PROTAC molecule using preparative HPLC.
 - Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of PROTACs.

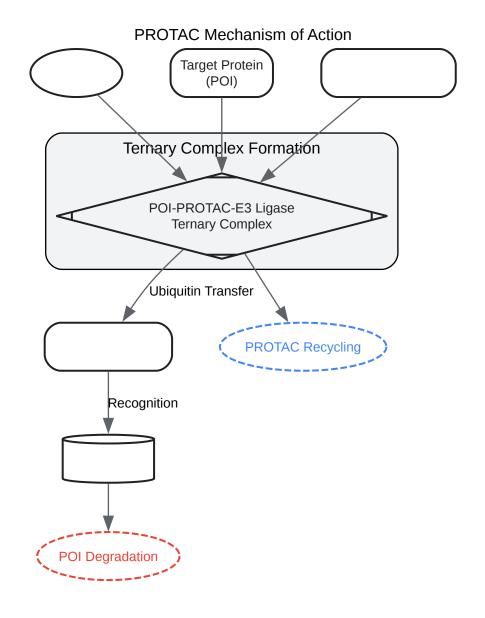




Click to download full resolution via product page

Caption: A logical workflow for the synthesis of a PROTAC molecule.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]



- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [N-(propanoic acid)-N-bis(m-PEG12) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106623#n-propanoic-acid-n-bis-m-peg12molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com